

# Tovinontrine Clinical Trial in Sickle Cell Disease: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Tovinontrine |           |
| Cat. No.:            | B13439108          | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial failure of Tovinontrine for the treatment of sickle cell disease (SCD).

## **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of the Tovinontrine clinical trials for sickle cell disease?

The clinical development of Tovinontrine (IMR-687) for sickle cell disease was discontinued due to interim data from the Phase 2b Ardent trial (NCT04474314) showing a lack of significant clinical benefit compared to a placebo.[1] Specifically, the trial failed to meet its primary endpoint, which was a statistically significant reduction in the median annualized rate of vaso-occlusive crises (VOCs) in patients receiving the high dose of Tovinontrine.[2][3]

Q2: What was the proposed mechanism of action for Tovinontrine in sickle cell disease?

Tovinontrine is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9). [4] PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes, including vascular biology. In individuals with sickle cell disease, cGMP levels are often low, which is associated with impaired blood flow, inflammation, and cell adhesion. By inhibiting PDE9, Tovinontrine was expected to increase intracellular cGMP levels. This increase in cGMP was hypothesized to have a multimodal effect, including the reactivation of fetal hemoglobin (HbF) production, which is



more effective at oxygen transport than adult hemoglobin, and reducing the activation of white blood cells and cell adhesion, thereby mitigating VOCs.

Q3: Were there any promising results from earlier trials of Tovinontrine?

Yes, data from a preceding Phase 2a trial (NCT03401112) involving 93 adults with SCD had shown that daily treatment with Tovinontrine for six months led to a 40% reduction in the number of painful VOCs compared to a placebo. These positive findings supported the initiation of the larger Phase 2b Ardent trial to confirm the therapy's benefits. However, the positive results on VOCs were not replicated in the Phase 2b interim analysis.

Q4: Was Tovinontrine safe for patients?

Based on the interim analyses of the Phase 2b trials, Tovinontrine was generally found to be safe and well-tolerated in adults with sickle cell disease. The most frequently reported adverse events that were possibly related to the treatment included nausea, headache, dizziness, and vomiting. In the Ardent trial, 3.6% of participants discontinued the trial due to adverse events.

# Troubleshooting Guide for Experimental Discrepancies

Issue: Discrepancy between Phase 2a and Phase 2b clinical trial outcomes for VOC reduction.

#### Possible Explanations:

- Statistical Fluctuation: The positive results observed in the smaller Phase 2a trial may have been due to chance or a larger-than-expected placebo effect in that specific cohort. The larger sample size of the Phase 2b trial provides a more robust statistical analysis, which did not confirm the initial findings.
- Patient Population Heterogeneity: Although the trials likely had similar inclusion criteria, subtle differences in the baseline characteristics of the patient populations between the two phases could have contributed to the different outcomes.
- Change in Primary Endpoint: The primary endpoint of the Phase 2b Ardent trial was changed to the annualized rate of VOCs after the Phase 2a trial showed a positive signal for this outcome, while the original primary endpoint was related to fetal hemoglobin levels. This



post-hoc change, while intended to follow the data, might have introduced complexities in the interpretation of the results.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the interim analysis of the Phase 2b Ardent trial.

Table 1: Median Annualized Vaso-Occlusive Crisis (VOC) Rate

| Treatment Group           | Median Annualized<br>VOC Rate | Percentage<br>Reduction vs.<br>Placebo | Statistical<br>Significance      |
|---------------------------|-------------------------------|----------------------------------------|----------------------------------|
| Placebo                   | 2.02                          | -                                      | -                                |
| High-Dose<br>Tovinontrine | 1.89                          | 6.4%                                   | Not Statistically Significant    |
| Low-Dose<br>Tovinontrine  | 0                             | -                                      | Not Statistically<br>Significant |

Table 2: Fetal Hemoglobin (HbF) Response

| Treatment Group        | Meaningful Increase in<br>HbF | Statistical Significance      |
|------------------------|-------------------------------|-------------------------------|
| Placebo                | Similar to treatment groups   | Not Statistically Significant |
| High-Dose Tovinontrine | Similar to placebo group      | Not Statistically Significant |
| Low-Dose Tovinontrine  | Similar to placebo group      | Not Statistically Significant |

# **Experimental Protocols**

Ardent Phase 2b Clinical Trial (NCT04474314) Methodology

• Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2b study.



- Participants: Adult patients with sickle cell disease.
- Randomization: Patients were randomized to one of three arms:
  - Placebo
  - Low-dose Tovinontrine (200 mg or 300 mg once daily, based on patient weight)
  - High-dose Tovinontrine (300 mg or 400 mg once daily, based on patient weight)
- Primary Efficacy Endpoint: The annualized rate of VOCs in participants in the high-dose Tovinontrine group compared to the placebo group.
- Key Secondary Endpoints:
  - Time to the first VOC.
  - Proportion of participants with a fetal hemoglobin (HbF) response, defined as an absolute increase from baseline of at least 3% in the high-dose group versus the placebo group.
- Interim Analysis: The decision to discontinue the trial was based on a pre-planned interim analysis of the data.

## **Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of action of Tovinontrine in sickle cell disease.





Click to download full resolution via product page

Caption: Workflow of the Phase 2b Ardent clinical trial for Tovinontrine.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Tovinontrine Clinical Trial in Sickle Cell Disease: A
  Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13439108#reasons-for-tovinontrine-clinical-trial-failure-in-sickle-cell-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com